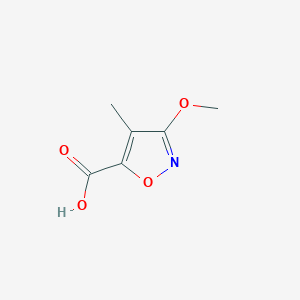

3-Methoxy-4-methylisoxazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C6H7NO4 |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

3-methoxy-4-methyl-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C6H7NO4/c1-3-4(6(8)9)11-7-5(3)10-2/h1-2H3,(H,8,9) |

InChI Key |

ZUBGHLLSSPPIAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(ON=C1OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another approach involves the use of alkynes in the presence of catalysts like 18-crown-6, potassium carbonate, and p-toluenesulfonyl chloride at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-methylisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

2.1 Immunosuppressive Properties

Research has indicated that derivatives of isoxazole compounds exhibit immunosuppressive properties. For instance, studies have shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated with phytohemagglutinin A (PHA). This inhibition suggests potential applications in autoimmune diseases where modulation of immune responses is necessary .

2.2 Antiproliferative Effects

In vitro studies have demonstrated that 3-Methoxy-4-methylisoxazole-5-carboxylic acid can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the NF-κB pathway, which are critical for cell survival and proliferation .

Therapeutic Applications

3.1 Anti-inflammatory Agents

The compound has been investigated for its anti-inflammatory properties, showing promise as a therapeutic agent in conditions like rheumatoid arthritis. Its ability to modulate inflammatory pathways makes it a candidate for further development in anti-inflammatory therapies .

3.2 Neuroprotective Effects

There is emerging evidence suggesting that isoxazole derivatives may offer neuroprotective benefits. The modulation of glutamate receptors, particularly the AMPA receptor, has been studied extensively, indicating potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methylisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The biological and physicochemical properties of isoxazole derivatives are highly dependent on substituent type and position. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound is electron-donating, while the carboxylic acid is electron-withdrawing, creating a polarized ring system. This contrasts with amino-substituted analogs (e.g., 5-amino-3-methylisoxazole-4-carboxylic acid), where the -NH₂ group is strongly electron-donating, altering reactivity in nucleophilic reactions .

- Steric Effects : Bulky substituents like phenyl or methoxyphenyl (e.g., 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) introduce steric hindrance, affecting binding to biological targets .

Physicochemical Properties

- Solubility : The carboxylic acid group enhances water solubility via hydrogen bonding, but this is modulated by other substituents. For example, the phenyl-substituted analog (5-methyl-3-phenylisoxazole-4-carboxylic acid) has reduced solubility due to its hydrophobic aromatic ring .

- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid: Crystallizes with a planar conformation, stabilized by O–H···O hydrogen bonds .

Biological Activity

3-Methoxy-4-methylisoxazole-5-carboxylic acid (MM3) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of immunology and oncology. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

The synthesis of 3-Methoxy-4-methylisoxazole-5-carboxylic acid involves various chemical reactions that yield derivatives with differing biological activities. The compound is characterized by its isoxazole moiety, which is crucial for its immunological effects. The synthesis typically includes:

- Reagents : Various carbonyl compounds are reacted with amino derivatives to form isoxazole derivatives.

- Conditions : Reactions are often carried out under controlled temperatures and pH to optimize yield and purity.

Immunosuppressive Properties

Research indicates that MM3 exhibits significant immunosuppressive activity . It has been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting its potential in modulating immune responses.

-

Mechanism of Action :

- MM3 induces apoptosis in immune cells, as evidenced by increased expression of caspases (Casp-3, Casp-7) and signaling proteins such as NF-κB1 and Fas in Jurkat cells (a human T-cell leukemia line) .

- The compound's action appears to be mediated through the activation of apoptotic pathways, leading to decreased production of pro-inflammatory cytokines like TNF-α .

- Dose-Dependent Effects :

Anti-Cancer Activity

In addition to its immunosuppressive properties, MM3 has demonstrated potential anti-cancer activity :

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, showing significant anti-proliferative effects.

- Mechanistic Insights : The anti-cancer effects are hypothesized to be linked to its ability to induce apoptosis in cancer cells, similar to its action on immune cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of MM3:

- Study on PBMC Proliferation :

- In Vivo Models :

Data Tables

The following table summarizes key findings regarding the biological activity of MM3:

Q & A

Basic: What are the standard synthetic routes for 3-Methoxy-4-methylisoxazole-5-carboxylic acid?

Methodological Answer:

A common approach involves condensation reactions between substituted oximes and β-keto esters. For example:

- Step 1: React benzaldehyde oxime with ethyl acetoacetate in the presence of anhydrous ZnCl₂ at 60°C to form ethyl 5-methyl-3-phenylisoxazole-4-carboxylate .

- Step 2: Hydrolyze the ester using 5% NaOH at room temperature, followed by acidification with HCl to yield the carboxylic acid derivative .

Alternative routes include modifying methylisoxazole precursors (e.g., 3-Methylisoxazole-5-carboxylic acid, CAS 4857-42-5) via methoxylation and methylation .

Basic: How is the purity of 3-Methoxy-4-methylisoxazole-5-carboxylic acid validated in synthetic workflows?

Methodological Answer:

- Chromatography: Monitor reaction progress using TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) .

- Spectroscopy: Confirm structure via -NMR (e.g., δ 2.3 ppm for methyl groups) and IR (e.g., C=O stretch at ~1700 cm) .

- Recrystallization: Purify the compound using hot ethanol or DMF/acetic acid mixtures to remove byproducts .

Advanced: What intermolecular interactions stabilize the crystal lattice of 3-Methoxy-4-methylisoxazole-5-carboxylic acid?

Methodological Answer:

X-ray crystallography reveals:

- Hydrogen bonding: O–H···O interactions form head-to-head dimers (bond length: ~2.6 Å), critical for lattice stability .

- π-π stacking: Aromatic rings exhibit parallel-displaced interactions (slippage: 1.28 Å, centroid distance: 3.96 Å) .

- C–H···N bonds: Weaker interactions (e.g., C7–H···N8) further stabilize planes parallel to (101) .

Advanced: How do computational methods (e.g., DFT) complement experimental data for this compound?

Methodological Answer:

- Geometry optimization: DFT calculations (B3LYP/6-31G**) validate bond lengths and angles observed in crystallography .

- Electrostatic potential maps: Predict reactive sites (e.g., carboxyl group) for electrophilic/nucleophilic attacks .

- Thermodynamic stability: Calculate Gibbs free energy to assess isomer preferences (e.g., syn-clinal vs. anti-periplanar conformers) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 0–6°C in airtight containers to prevent decomposition .

- Light sensitivity: Protect from UV exposure using amber glassware .

- Moisture control: Use desiccants (e.g., silica gel) in storage environments .

Advanced: How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-withdrawing groups (e.g., –COOH): Enhance electrophilicity at the isoxazole C4 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .

- Methoxy groups (–OCH₃): Act as π-donors, directing regioselectivity in nucleophilic substitutions (e.g., SNAr reactions at C5) .

- Steric effects: Methyl groups at C4 hinder access to reactive sites, requiring bulky ligands (e.g., XPhos) in catalytic systems .

Basic: What spectroscopic techniques are optimal for distinguishing positional isomers (e.g., 4- vs. 5-carboxylic acid derivatives)?

Methodological Answer:

- -NMR: Carboxylic carbons resonate at ~170 ppm, with shifts influenced by adjacent substituents (e.g., 5-carboxylic acid: δ 168.2 ppm vs. 4-carboxylic acid: δ 165.9 ppm) .

- Mass spectrometry: ESI-MS fragmentation patterns differ; 5-carboxylic acid derivatives show dominant [M–CO₂] peaks .

- XRD: Compare unit cell parameters (e.g., space group P2₁/c for 5-carboxylic acid vs. P1̄ for 4-carboxylic acid) .

Advanced: How can bioisosteric replacement strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- Carboxylic acid replacement: Substitute –COOH with tetrazoles or acyl sulfonamides to enhance bioavailability while retaining hydrogen-bonding capacity .

- Methoxy group modification: Replace –OCH₃ with –CF₃ to improve metabolic stability (CYP450 resistance) .

- Isoxazole ring alternatives: Evaluate 1,2,4-oxadiazole or thiazole cores for enhanced solubility or target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.